

Application Notes and Protocols for the Analytical Identification of 4-Ethyloctane

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Compound of Interest

Compound Name: 4-Ethyloctane

Cat. No.: B094392

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Abstract

These application notes provide a comprehensive guide to the analytical techniques for the successful identification and characterization of **4-Ethyloctane**, a branched alkane. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary methods for the analysis of volatile organic compounds. Furthermore, it includes tabulated quantitative data for quick reference and a visual workflow to guide the analytical process.

Introduction

4-Ethyloctane (C₁₀H₂₂) is a saturated branched-chain hydrocarbon.^[1] Accurate identification and quantification of such compounds are crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and separation efficiency for volatile compounds like **4-Ethyloctane**, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for unambiguous identification.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Ethyloctane** is presented in Table 1.

Table 1: Physicochemical Properties of **4-Ethyloctane**

Property	Value	Reference
Molecular Formula	C10H22	[1][2]
Molecular Weight	142.28 g/mol	[1][2]
CAS Number	15869-86-0	[1]
Boiling Point	163.6 °C at 760 mmHg	[2]
Density	0.733 g/cm ³	[2]
IUPAC Name	4-ethyloctane	[1]

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

3.1.1. Experimental Protocol: GC-MS Analysis

Sample Preparation:

The sample preparation method depends on the matrix. For liquid samples like fuels or solvents, a direct dilution with a volatile solvent (e.g., hexane or pentane) is typically sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques are recommended to isolate volatile compounds.

- Liquid Samples:
 - Accurately measure a known volume or weight of the sample.
 - Dilute the sample with high-purity hexane to a concentration suitable for GC-MS analysis.
 - Vortex the diluted sample to ensure homogeneity.

- Transfer an aliquot of the diluted sample into a 2 mL autosampler vial.
- Headspace SPME (for solid or liquid matrices):
 - Place a known amount of the sample into a headspace vial.
 - Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) to allow volatile compounds to partition into the headspace.
 - Expose a conditioned SPME fiber to the headspace for a defined period to adsorb the analytes.
 - Retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Parameters:

The following are typical GC-MS parameters for the analysis of branched alkanes.

Table 2: Recommended GC-MS Parameters for **4-Ethyl**octane Analysis

Parameter	Recommended Setting
Gas Chromatograph	
Column	Non-polar column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 20:1) or Splitless
Carrier Gas	Helium, constant flow rate of 1.0 mL/min
Oven Temperature Program	Initial temperature 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-300
Scan Mode	Full Scan
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C

Data Analysis:

The identification of **4-Ethyl octane** is based on its retention time and mass spectrum. The Kovats retention index can be used for more reliable identification by comparing it with known values on the same or similar stationary phases.

3.1.2. Quantitative Data: GC-MS

Table 3: Gas Chromatography and Mass Spectrometry Data for **4-Ethyl octane**

Parameter	Value	Reference
Kovats Retention Index		
Standard non-polar column	952 - 961	[1]
Semi-standard non-polar column	950.9 - 966.2	[1]
Standard polar column	952	[1]
Mass Spectrum (EI)		
Top Peak (m/z)	57	[1]
2nd Highest Peak (m/z)	43	[1]
Other Key Fragments (m/z)	29, 41, 71, 85, 113	

Note: The mass spectrum of branched alkanes is characterized by preferential fragmentation at the branching point, leading to the formation of stable carbocations. The molecular ion peak (m/z 142) for **4-Ethyoctane** may be of low abundance or absent in the EI spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules. Both ^1H and ^{13}C NMR are valuable for the characterization of **4-Ethyoctane**.

3.2.1. Experimental Protocol: NMR Analysis

Sample Preparation:

Due to the volatility of **4-Ethyoctane**, careful sample preparation is essential to prevent evaporation.

- Accurately weigh approximately 5-10 mg of **4-Ethyoctane** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Select a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for non-polar organic molecules.

- Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Vortex the vial until the sample is completely dissolved.
- Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
- Cap the NMR tube securely.

NMR Spectrometer Parameters:

The following are typical parameters for acquiring high-quality NMR spectra.

Table 4: Recommended NMR Spectrometer Parameters

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	≥ 400 MHz	≥ 100 MHz
Solvent	CDCl ₃	CDCl ₃
Temperature	298 K	298 K
Pulse Angle	30-45°	30-45°
Acquisition Time	2-4 s	1-2 s
Relaxation Delay	1-5 s	2-5 s
Number of Scans	8-16	1024-4096

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption line shapes.
- Apply a baseline correction to ensure a flat baseline.

- Calibrate the spectrum using the residual solvent peak (CDCl_3 : 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or the internal standard (TMS: 0 ppm).
- For ^1H NMR, integrate the signals to determine the relative number of protons for each resonance.
- Identify and list the chemical shifts of all peaks.

3.2.2. Quantitative Data: NMR

While a specific ^1H NMR spectrum for **4-Ethyloctane** is not readily available in the searched literature, the expected chemical shifts and multiplicities can be predicted based on its structure and comparison with similar compounds like 4-methyloctane. The ^{13}C NMR data is available from public databases.

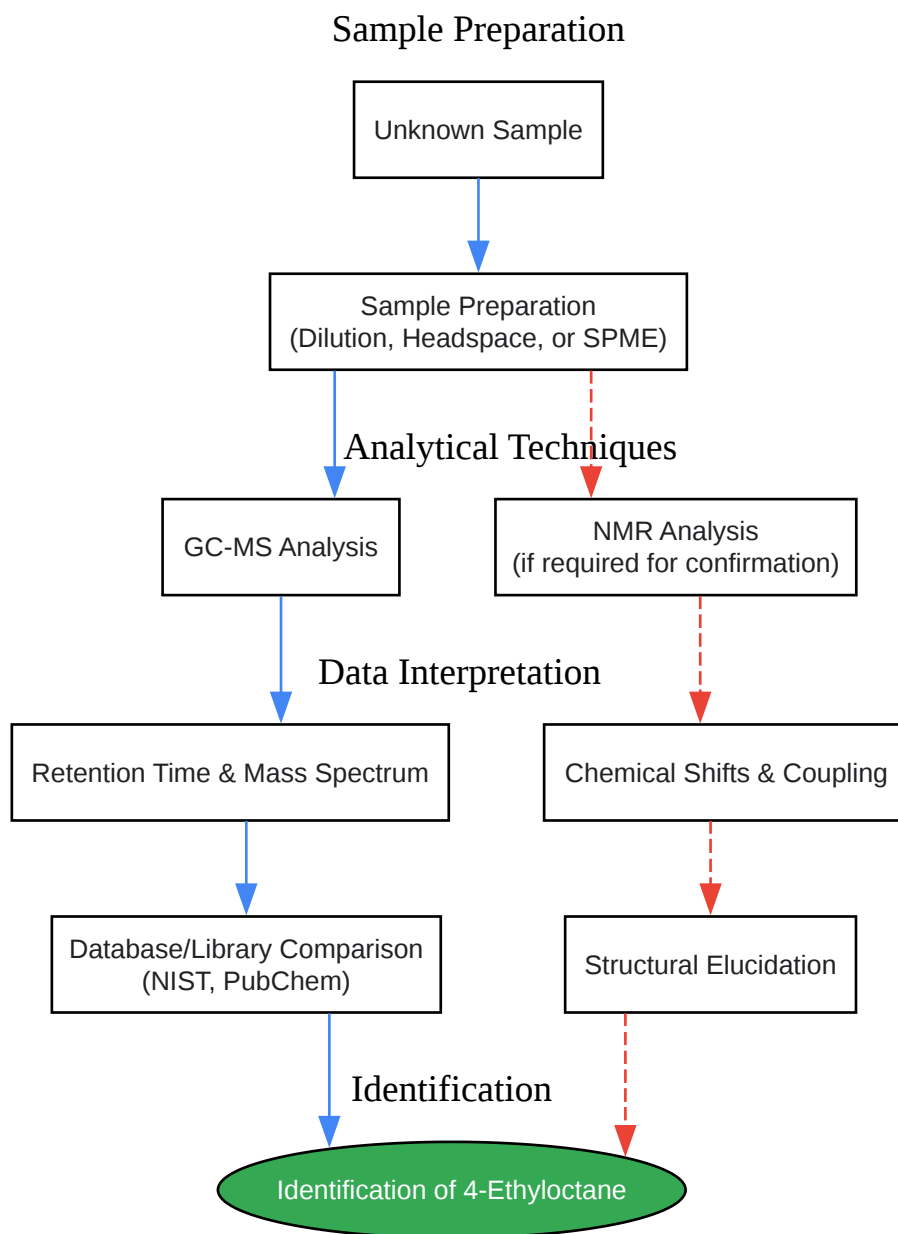
Table 5: Predicted ^1H NMR and Experimental ^{13}C NMR Data for **4-Ethyloctane**

^1H NMR (Predicted)	^{13}C NMR (Experimental)		
Assignment	Chemical Shift (ppm)	Multiplicity	Carbon Atom
CH_3 (terminal)	~0.9	Triplet	C1, C1'
CH_2 (chain)	~1.2-1.4	Multiplet	C2, C2'
CH (branched)	~1.1-1.3	Multiplet	C3, C3'
CH_2 (ethyl group)	~1.2-1.4	Multiplet	C5
CH_3 (ethyl group)	~0.85	Triplet	C4

Note: ^{13}C NMR data obtained from PubChem.[1] ^1H NMR predictions are based on general chemical shift ranges for alkanes and may vary.

Workflow for Identification

The following diagram illustrates a logical workflow for the identification of **4-Ethyloctane** in an unknown sample.



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Caption: Workflow for the identification of **4-Ethyl octane**.

Conclusion

The analytical methods detailed in this document provide a robust framework for the identification and characterization of **4-Ethyl octane**. The combination of GC-MS for separation and initial identification, supplemented with NMR spectroscopy for definitive structural

confirmation, ensures accurate and reliable results. The provided protocols and data tables serve as a valuable resource for researchers, scientists, and drug development professionals working with volatile organic compounds.

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